Methyl 6-hydroxy-3-methylpicolinate
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Overview
Description
Methyl 6-hydroxy-3-methylpicolinate: is an organic compound with the molecular formula C8H9NO3 It is a derivative of picolinic acid and is characterized by the presence of a hydroxyl group at the sixth position and a methyl group at the third position on the pyridine ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-hydroxy-3-methylpicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 6-hydroxy-3-methylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydroxy-3-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-oxo-3-methylpicolinic acid.
Reduction: Formation of 6-hydroxy-3-methylpicolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-hydroxy-3-methylpicolinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-3-methylpicolinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 6-hydroxy-3-methylpicolinate can be compared with other similar compounds such as:
Methyl 6-hydroxy-2-methylpicolinate: Differing by the position of the methyl group on the pyridine ring.
Methyl 6-hydroxy-3-ethylpicolinate: Differing by the presence of an ethyl group instead of a methyl group.
Methyl 6-hydroxy-3-methylbenzoate: Differing by the presence of a benzene ring instead of a pyridine ring.
Biological Activity
Methyl 6-hydroxy-3-methylpicolinate (MHM) is a derivative of picolinic acid, notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme interactions, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
MHM has the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol. The compound features a hydroxyl group at the 6-position and a methyl group at the 3-position of the pyridine ring. This specific arrangement contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis .
Biological Activity Overview
Research indicates that MHM interacts with various enzymes and receptors, showcasing potential therapeutic effects. Some key areas of biological activity include:
- Enzyme Inhibition : MHM has been shown to inhibit certain enzymes, which could be leveraged for therapeutic applications.
- Antioxidant Properties : The compound may exhibit antioxidant activity, protecting cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that MHM could have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Enzyme Interactions
MHM's interaction with enzymes is crucial to understanding its biological activity. The compound has been studied for its effects on enzyme kinetics, particularly focusing on:
- Inhibition Kinetics : MHM has been observed to inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that MHM can modulate the activity of lactate dehydrogenase (LDH), an enzyme critical in energy metabolism .
Table 1: Enzyme Kinetic Properties of MHM
Enzyme | Kinetic Parameter | Value | Reference |
---|---|---|---|
Lactate Dehydrogenase | Vmax | 0.55 nmol/mg protein/min | |
KM | 0.9 µM | ||
Protein Tyrosine Phosphatase | Inhibition Type | Competitive |
Case Studies
Several studies have highlighted the biological activity of MHM:
- Antioxidant Activity : A study investigated the antioxidant properties of MHM, revealing that it effectively scavenged free radicals in vitro, indicating its potential as a therapeutic agent against oxidative stress-related conditions .
- Neuroprotective Effects : In animal models, MHM administration was associated with reduced neuronal damage following induced oxidative stress, suggesting a protective effect on brain tissues .
- Therapeutic Applications : Research into the therapeutic applications of MHM has focused on its potential role in treating metabolic disorders due to its influence on enzyme activities related to glucose metabolism .
The biological effects of MHM are believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Its structural features enable it to bind effectively to these targets, modulating their activity.
Properties
IUPAC Name |
methyl 3-methyl-6-oxo-1H-pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(10)9-7(5)8(11)12-2/h3-4H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUMWHVXAFYWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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